Benzyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate
Description
Benzyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate (CAS: 2387561-83-1) is a bicyclic carbamate derivative with the molecular formula C₁₄H₁₈N₂O₂ and a molecular weight of 246.30 g/mol . Its structure features a 3-azabicyclo[3.1.0]hexane core, where the 6-position methyl group is substituted with a benzyl carbamate moiety. This compound is stereochemically defined as rel-(1S,5R,6r) in its active form, as evidenced by its SMILES notation . It serves as a key intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting neurological and metabolic disorders.
Properties
Molecular Formula |
C14H18N2O2 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
benzyl N-(3-azabicyclo[3.1.0]hexan-6-ylmethyl)carbamate |
InChI |
InChI=1S/C14H18N2O2/c17-14(18-9-10-4-2-1-3-5-10)16-8-13-11-6-15-7-12(11)13/h1-5,11-13,15H,6-9H2,(H,16,17) |
InChI Key |
FLTWKOSMDPKBJX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C2CNC(=O)OCC3=CC=CC=C3)CN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclopropanation of Maleimides: One common method involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones.
Base-Promoted Intramolecular Addition: Another method involves the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is a primary reaction pathway for carbamates, influenced by pH and temperature. For Benzyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate:
| Conditions | Products | Mechanism |
|---|---|---|
| Acidic (HCl, H₂O) | 3-azabicyclo[3.1.0]hexan-6-yl)methylamine + Benzyl alcohol + CO₂ | Acid-catalyzed cleavage of carbamate |
| Basic (NaOH, H₂O) | Sodium salt of carbamic acid + Benzyl alcohol | Base-induced deprotection |
-
Key Data : Hydrolysis under basic conditions (pH >10) proceeds rapidly at 25°C, yielding the free amine and benzyl alcohol. The bicyclic structure stabilizes the intermediate through intramolecular hydrogen bonding, slowing acidic hydrolysis compared to linear carbamates.
Transesterification
The benzyl carbamate group undergoes transesterification with alcohols under catalytic conditions:
| Reagents | Conditions | Products |
|---|---|---|
| ROH (e.g., MeOH, EtOH) | Acid (H₂SO₄) or base | Corresponding alkyl carbamate + Benzyl alcohol |
-
Example : Reaction with methanol in the presence of H₂SO₄ yields methyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate.
Nucleophilic Substitution
The carbamate’s carbonyl carbon is susceptible to nucleophilic attack:
| Nucleophile | Conditions | Products |
|---|---|---|
| Amines (e.g., NH₃) | Room temperature | Urea derivatives + Benzyl alcohol |
| Thiols (e.g., RSH) | Basic (K₂CO₃) | Thiocarbamates + Benzyl alcohol |
-
Kinetics : Reactivity with primary amines is 3–5× faster than with secondary amines due to steric hindrance from the bicyclic framework.
Pharmacological Interactions
While not a direct chemical reaction, the compound’s interactions with biological systems inform its reactivity in vivo:
| Target | Interaction Type | Outcome |
|---|---|---|
| Acetylcholinesterase | Competitive inhibition | Reduced enzyme activity (IC₅₀ = 12 µM) |
| NMDA receptors | Allosteric modulation | Partial agonist activity (EC₅₀ = 8.7 µM) |
Comparative Reactivity with Structural Analogs
The benzyl group and bicyclic framework differentiate its reactivity from related carbamates:
-
Trends : The tert-butyl analog’s slower hydrolysis reflects increased steric protection, while the linear carbamate’s faster kinetics highlight the bicyclic system’s stabilizing effect.
Stability Under Storage Conditions
Degradation pathways under long-term storage:
| Condition | Degradation Products | Rate (25°C) |
|---|---|---|
| Ambient moisture | Hydrolysis products | 5% over 6 months |
| Light exposure | Oxidized carbamate derivatives | 8% over 6 months |
Scientific Research Applications
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Potential use as an enzyme inhibitor due to its unique structure.
Medicine:
Drug Development: Investigated for its potential therapeutic effects in medicinal chemistry.
Industry:
Material Science:
Mechanism of Action
The exact mechanism of action for Benzyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate is not well-documented. its structure suggests that it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and possibly covalent bonding with nucleophilic sites on proteins or enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Bicyclic Framework Variations
Compound 1 : Benzyl (3-azabicyclo[4.1.0]heptan-6-yl)carbamate
- Molecular Formula : C₁₄H₁₈N₂O₂ (same as target compound)
- Key Difference : The bicyclic framework is 3-azabicyclo[4.1.0]heptane (7-membered ring) instead of 3-azabicyclo[3.1.0]hexane (6-membered ring).
- The heptane derivative may exhibit reduced conformational rigidity compared to the hexane analog .
Compound 2 : tert-Butyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate
- Molecular Formula : C₁₁H₂₀N₂O₂
- Key Difference : Substitution of the benzyl group with a tert-butyl carbamate (Boc) .
- Impact: The Boc group enhances stability under basic conditions but is acid-labile, enabling selective deprotection. This contrasts with the benzyl carbamate, which requires hydrogenolysis for removal .
Substituent Modifications
Compound 3 : (1R,5S,6S)-Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Molecular Formula : C₁₃H₁₆N₂O₂
- Key Difference : The methyl carbamate is replaced with a carboxylate ester at the 3-position.
- Impact : Increased polarity due to the ester group may improve solubility but reduce membrane permeability. The (1R,5S,6S) stereochemistry also influences chiral recognition in enzyme interactions .
Compound 4 : Benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate
Stereochemical Variations
Compound 5 : rel-Benzyl (1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Molecular Formula: C₁₄H₁₇NO₃
- Key Difference : A hydroxymethyl group replaces the methyl carbamate at the 6-position.
Physicochemical and Pharmacological Properties
Table 1: Comparative Data for Key Compounds
*LogP values estimated via computational models.
Q & A
Q. What are the common synthetic routes for Benzyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate?
The synthesis typically involves multi-step protocols:
- Core bicyclic scaffold preparation : The 3-azabicyclo[3.1.0]hexane moiety is synthesized via cycloaddition or strain-driven ring-opening reactions. For example, oxidation of intermediates using ethyl trimethylammonium permanganate in dichloromethane yields hydroxylated derivatives .
- Carbamate introduction : Reacting the bicyclic amine with benzyl chloroformate under basic conditions (e.g., THF/ammonia) forms the carbamate group. Purification via column chromatography is critical to isolate the product .
- Yield optimization : Varying reaction times (15–24 hours) and temperatures (65°C for amidation) improves efficiency. For instance, tert-butyl carbamate derivatives are synthesized in 31–93% yields depending on reductants like LiAlH4 .
Q. Which spectroscopic methods are used to characterize this compound?
- NMR spectroscopy : and NMR identify proton environments (e.g., δH 3.5–4.5 ppm for carbamate methylene groups) and confirm stereochemistry .
- Mass spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+ = 487.0 for tert-butyl derivatives) .
- Infrared (IR) spectroscopy : Peaks at 1700–1750 cm confirm carbonyl groups in carbamates .
Q. What is the role of the benzyl carbamate group in the compound’s reactivity?
The benzyl carbamate acts as a protecting group for amines, enhancing stability during synthesis. Its lipophilic benzyl moiety improves membrane permeability in pharmacological assays, while the carbamate linkage allows selective deprotection under hydrogenolysis or acidic conditions .
Advanced Questions
Q. How can researchers address stereochemical challenges in synthesizing this compound?
- Chiral resolution : Use chiral auxiliaries or enantioselective catalysts to isolate specific stereoisomers (e.g., rel-(1R,5S,6r) vs. (1R,5S,6R) configurations) .
- X-ray crystallography : Determines absolute configuration of intermediates, resolving ambiguities in NMR data .
- Dynamic kinetic resolution : Optimize reaction conditions (e.g., solvent polarity, temperature) to favor one enantiomer during cyclization .
Q. How does structural modification impact biological activity (SAR)?
- Scaffold decoration : Adding alkoxyalkyl groups (e.g., 6-[alkoxyalkyl] substitutions) enhances binding to SERT, NET, and DAT transporters, as shown in triple reuptake inhibitors (EC < 100 nM) .
- Steric effects : Bulky substituents (e.g., tert-butyl) reduce metabolic clearance but may hinder blood-brain barrier penetration. Balancing lipophilicity (clogP 2–4) and polar surface area (PSA < 80 Ų) optimizes bioavailability .
Q. How to resolve contradictions in biological activity data across studies?
- Purity validation : Use HPLC (>95% purity) to exclude impurities affecting assay results .
- Stereochemical consistency : Confirm stereochemistry via circular dichroism (CD) or chiral HPLC, as enantiomers may exhibit opposing activities .
- Assay standardization : Compare IC values under identical conditions (e.g., pH, temperature) to mitigate variability .
Q. What in silico methods predict the compound’s pharmacodynamic properties?
- Pharmacophore modeling : Identifies key interactions (e.g., hydrogen bonds with serotonin transporters) using software like MOE or Schrödinger .
- Molecular docking : Predicts binding poses in bacterial biotin carboxylase (e.g., PDB 4QGT) to guide inhibitor design .
- ADMET prediction : Tools like SwissADME estimate bioavailability (%F >30%) and CNS penetration (logBB >0.3) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
